5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one
Overview
Description
5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9BrO It is a brominated derivative of 2,3-dihydro-1H-inden-1-one, featuring a bromine atom at the 5-position and a methyl group at the 4-position
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure to 5-bromo-4-methyl-2,3-dihydro-1h-inden-1-one, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a manner that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways and their downstream effects.
Pharmacokinetics
The molecular weight of this compound is 211055 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that the compound may exert diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, affecting their catalytic activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cell proliferation and differentiation . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites. These interactions can affect the overall metabolic flux and the levels of specific metabolites within cells. Understanding these pathways is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s efficacy and its ability to reach its target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 4-methyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out by reacting 4-methyl-2,3-dihydro-1H-inden-1-one with bromine in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with reaction conditions optimized for high yield and purity. The product is typically purified through crystallization or extraction techniques.
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (chromium trioxide, potassium permanganate), solvents (acetic acid, water).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives, such as 5-amino-4-methyl-2,3-dihydro-1H-inden-1-one.
Oxidation: Formation of 5-bromo-4-methyl-1H-inden-1-one or 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-carboxylic acid.
Reduction: Formation of 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, resulting in different reactivity and applications.
5-chloro-4-methyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
Uniqueness
5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
5-bromo-4-methyl-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVCMJNAVNKSIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263614 | |
Record name | 5-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903557-48-2 | |
Record name | 5-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903557-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2,3-dihydro-4-methyl-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-methyl-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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